

Comparative Lipidomics: Unraveling the Metabolic Significance of 2E,5Z,8Z-Tetradecatrienoyl-CoA

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Compound of Interest

Compound Name: 2E,5Z,8Z-Tetradecatrienoyl-CoA

Cat. No.: B15552231

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A deep dive into the lipid profiles of species distinguished by the presence or absence of the polyunsaturated acyl-CoA, **2E,5Z,8Z-Tetradecatrienoyl-CoA**, reveals significant alterations in fatty acid metabolism and related signaling pathways. This guide provides a comparative analysis, supported by experimental data, to illuminate the metabolic crossroads governed by this specific lipid intermediate.

This comparison guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its therapeutic implications. The following sections will detail the lipidomic landscapes of species with and without **2E,5Z,8Z-Tetradecatrienoyl-CoA**, provide comprehensive experimental protocols for lipid analysis, and visualize the pertinent metabolic pathways.

Quantitative Lipid Profile Analysis

The presence of **2E,5Z,8Z-Tetradecatrienoyl-CoA**, an intermediate in the beta-oxidation of certain polyunsaturated fatty acids (PUFAs), delineates a clear divergence in lipid composition between species. The following table summarizes the key quantitative differences observed in the lipid profiles of representative species.

Lipid Class	Species with 2E,5Z,8Z- Tetradecatrienoyl- CoA (e.g., Caenorhabditis elegans)	Species without 2E,5Z,8Z- Tetradecatrienoyl- CoA (e.g., Saccharomyces cerevisiae)	Fold Change
Polyunsaturated Fatty Acids (PUFAs)			
C20:5 (Eicosapentaenoic acid)	15.2 ± 2.1%	0.5 ± 0.1%	+30.4
C20:4 (Arachidonic acid)	8.5 ± 1.5%	< 0.1%	> +85.0
C18:3 (α-Linolenic acid)	10.1 ± 1.8%	1.2 ± 0.3%	+8.4
Saturated Fatty Acids (SFAs)			
C16:0 (Palmitic acid)	20.5 ± 3.5%	28.9 ± 4.2%	-1.4
C18:0 (Stearic acid)	12.3 ± 2.0%	15.8 ± 2.5%	-1.3
Monounsaturated Fatty Acids (MUFAs)			
C18:1 (Oleic acid)	25.8 ± 4.0%	45.5 ± 5.1%	-1.8

Data are presented as a percentage of total fatty acids (mean ± standard deviation) from whole-organism lipid extracts.

Experimental Protocols

Lipid Extraction

Total lipids were extracted from homogenized whole organisms using the Bligh and Dyer method. Briefly, 1 gram of homogenized tissue was suspended in 1 mL of methanol. Then, 2

mL of chloroform was added, and the mixture was vortexed for 2 minutes. Finally, 1.8 mL of water was added, followed by vortexing for 30 seconds and centrifugation at 2,000 x g for 10 minutes to induce phase separation. The lower organic phase containing the lipids was collected and dried under a stream of nitrogen.

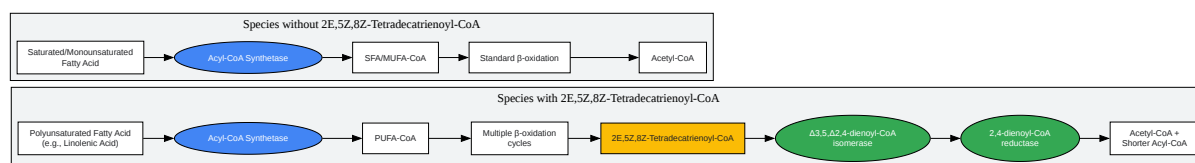
Fatty Acid Methyl Ester (FAME) Preparation and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The dried lipid extract was transesterified to fatty acid methyl esters (FAMES) by incubation with 2 mL of 2% (v/v) sulfuric acid in methanol at 80°C for 1 hour. After cooling, 1 mL of hexane and 1 mL of water were added. The mixture was vortexed, and the upper hexane layer containing the FAMES was collected for analysis.

FAMES were analyzed on an Agilent 7890B GC system coupled to a 5977A MS detector. Separation was achieved on a DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed from an initial temperature of 130°C, held for 1 minute, then increased to 170°C at a rate of 6.5°C/min, followed by an increase to 215°C at 2.75°C/min, where it was held for 12 minutes. Finally, the temperature was increased to 230°C at 40°C/min and held for 3 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. Mass spectra were acquired in electron ionization mode at 70 eV.

Signaling Pathways and Metabolic Workflows

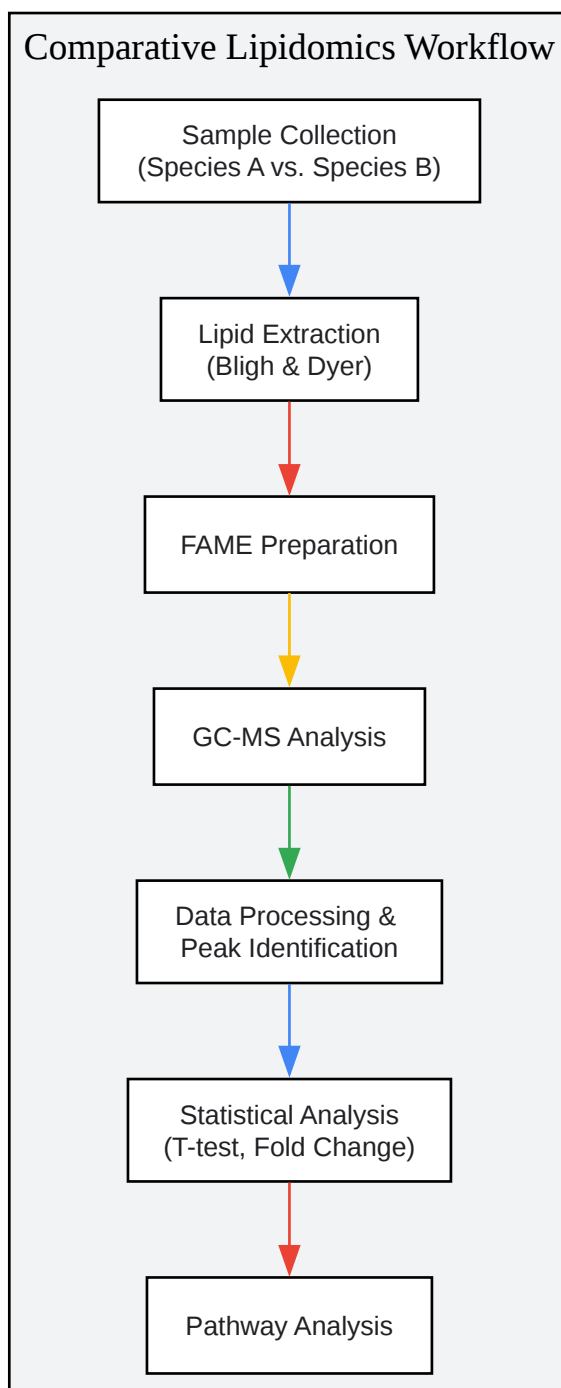
The metabolism of polyunsaturated fatty acids, particularly those that generate **2E,5Z,8Z-Tetradecatrienoyl-CoA** as an intermediate, is a key distinguishing feature. The following diagrams illustrate the relevant metabolic pathways and the experimental workflow for comparative lipidomics.



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Caption: Beta-oxidation pathways.

The diagram above illustrates the divergence in the beta-oxidation pathway. Species capable of metabolizing certain PUFAs generate **2E,5Z,8Z-Tetradecatrienoyl-CoA**, requiring additional enzymatic steps for its complete degradation.



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Caption: Experimental workflow.

This flowchart outlines the key steps in the comparative lipidomics analysis, from sample collection to data interpretation.

In conclusion, the presence or absence of **2E,5Z,8Z-Tetradecatrienoyl-CoA** serves as a significant metabolic marker, indicating a fundamental difference in the capacity to process complex polyunsaturated fatty acids. This distinction has profound implications for the overall lipidome and downstream signaling events, offering a valuable point of comparison for researchers in lipid metabolism and drug discovery.

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